

# Investigating CT1113 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic agent **CT1113** and its role in T-cell acute lymphoblastic leukemia (T-ALL). T-ALL is an aggressive hematological malignancy with a poor prognosis in adult patients, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Over 60% of T-ALL cases are associated with aberrant activation of the NOTCH1 signaling pathway.[1][2] Recent preclinical studies have identified **CT1113**, a potent small molecule inhibitor, as a promising candidate for T-ALL treatment.

## Mechanism of Action of CT1113 in T-ALL

CT1113 functions as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinase that plays a crucial role in regulating the stability of key oncoproteins, including NOTCH1.[1][2] By inhibiting USP28, CT1113 leads to the destabilization and subsequent degradation of NOTCH1, a critical driver of T-ALL pathogenesis.[1][2] This targeted degradation of NOTCH1 ultimately inhibits the growth of T-ALL cells.[1][2]

Furthermore, research has revealed that USP28 also governs the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][2] SREBP1 is a key transcription factor involved in lipogenesis, a metabolic process important for the proliferation of cancer cells, including those in T-ALL.[1][2] Therefore, by targeting USP28, **CT1113** not only disrupts the oncogenic NOTCH1 signaling but also interferes with the metabolic pathways that support T-ALL cell



growth.[2] This dual mechanism of action makes **CT1113** a promising therapeutic agent for T-ALL, potentially effective in cases with or without NOTCH1 mutations.[1][2]

## **Quantitative Data**

The following table summarizes the available quantitative data from preclinical studies of **CT1113** in acute lymphoblastic leukemia.

| Cell<br>Lines/Model                              | Assay Type                                             | Parameter                                                       | Value                       | Reference |
|--------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------------|-----------------------------|-----------|
| Human Ph+ALL<br>cell lines (Sup-<br>B15, BV-173) | Cell Viability<br>(MTS assay)                          | IC50                                                            | ~200 nM (after<br>72 hours) | [3]       |
| Mutant BCR-<br>ABL1-expressing<br>Ba/F3 cells    | Cell Viability<br>(MTS assay)                          | IC50                                                            | ~200 nM (after<br>72 hours) | [3]       |
| T-ALL cell lines<br>(Jurkat, MOLT-4)             | Gene Set Enrichment Analysis (GSEA) of NOTCH signaling | Normalized Enrichment Score (NES), Nominal p-value, FDR q-value | Not specified               | [4]       |
| T-ALL cell lines<br>(Jurkat, LOUCY)              | Gene Set Enrichment Analysis (GSEA) of lipogenesis     | Normalized Enrichment Score (NES), Nominal p-value, FDR q-value | Not specified               | [4]       |

# Signaling Pathways and Experimental Workflows CT1113 Signaling Pathway in T-ALL

The following diagram illustrates the proposed signaling pathway affected by CT1113 in T-ALL.





Click to download full resolution via product page

Caption: CT1113 inhibits USP28, leading to the degradation of ICN1 and SREBP1.

## **Experimental Workflow for Assessing CT1113 Efficacy**



The following diagram outlines a typical experimental workflow for evaluating the anti-leukemic effects of **CT1113**.



Click to download full resolution via product page

Caption: A general workflow for preclinical evaluation of CT1113 in T-ALL.

# **Experimental Protocols**

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, the following methodologies are based on the descriptions provided in the cited literature.[3][5]

- 1. Cell Viability Assay (MTS Assay)
- Objective: To determine the half-maximal inhibitory concentration (IC50) of CT1113 on leukemia cell lines.



#### · Methodology:

- Seed human T-ALL cell lines (e.g., Jurkat, MOLT-4) or other relevant cell lines in 96-well plates.
- Treat the cells with a range of concentrations of CT1113 (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[3]
- Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
- Calculate the IC50 value using appropriate software.
- 2. Apoptosis Assay (Annexin V-FITC/PI Double-Staining)
- Objective: To quantify the induction of apoptosis in leukemia cells following CT1113 treatment.
- Methodology:
  - Treat leukemia cells with CT1113 at a designated concentration and for a specific time.
  - Harvest and wash the cells.
  - Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide
     (PI) according to the kit manufacturer's protocol.
  - Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- 3. Immunoblotting (Western Blot)
- Objective: To assess the effect of CT1113 on the protein levels of target molecules (e.g., NOTCH1, SREBP1) and downstream signaling components.
- Methodology:



- Treat cells with CT1113 and prepare whole-cell lysates.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies specific for the target proteins.
- Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- 4. RNA Sequencing (RNA-Seq)
- Objective: To identify global changes in gene expression and affected signaling pathways in T-ALL cells after **CT1113** treatment.
- Methodology:
  - Treat T-ALL cell lines with CT1113 or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]
  - Extract total RNA from the cells and assess its quality and quantity.
  - Prepare RNA-seq libraries according to a standard protocol.
  - Sequence the libraries on a high-throughput sequencing platform.
  - Perform bioinformatic analysis, including differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA), to identify significantly altered pathways such as NOTCH signaling and lipogenesis.[4]
- 5. In Vivo Xenograft Studies
- Objective: To evaluate the anti-tumor efficacy and survival benefit of CT1113 in a living organism.
- Methodology:



- Establish cell-derived allograft models of T-ALL by injecting human T-ALL cells into immunocompromised mice.
- Once tumors are established, randomize the mice into treatment arms: vehicle control, and CT1113.[3]
- Administer CT1113 (e.g., via intraperitoneal injection) at tolerated doses.[3]
- Monitor tumor growth and the health of the mice regularly.
- At the end of the study, or when humane endpoints are reached, collect tissues (e.g., bone marrow, spleen) for analysis (e.g., flow cytometry) to assess leukemia cell eradication.
- Analyze survival data to determine if CT1113 treatment prolongs the survival of the mice compared to the control group.[3]

## Conclusion

CT1113 represents a novel and promising therapeutic strategy for T-cell acute lymphoblastic leukemia. Its ability to dually target the oncogenic NOTCH1 signaling pathway and the lipogenesis pathway through the inhibition of USP28 provides a strong rationale for its continued investigation. The preclinical data gathered to date demonstrates significant anti-leukemic activity both in vitro and in vivo, supporting the progression of CT1113 into clinical development for T-ALL. Further research is warranted to fully elucidate its efficacy, safety profile, and potential for combination therapies in this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating CT1113 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#investigating-ct1113-in-t-cell-acute-lymphoblastic-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com